molecular formula C12H9ClFNO B11873489 (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanol CAS No. 1346691-95-9

(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanol

Cat. No.: B11873489
CAS No.: 1346691-95-9
M. Wt: 237.66 g/mol
InChI Key: WBBSVDIFCTWAMH-UHFFFAOYSA-N
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Description

(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 4-chloro-3-fluorophenyl group and a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with 3-pyridylmethanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 5-(4-chloro-3-fluorophenyl)pyridine-3-carboxylic acid.

    Reduction: Formation of 5-(4-chloro-3-fluorophenyl)pyridin-3-ylmethanol derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-fluoropyridine
  • 5-(4-Chloro-3-fluorophenyl)pyridine
  • 3-Fluoro-4-chlorobenzyl alcohol

Uniqueness

(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanol stands out due to its unique combination of a pyridine ring with a 4-chloro-3-fluorophenyl group and a methanol group This structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

CAS No.

1346691-95-9

Molecular Formula

C12H9ClFNO

Molecular Weight

237.66 g/mol

IUPAC Name

[5-(4-chloro-3-fluorophenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H9ClFNO/c13-11-2-1-9(4-12(11)14)10-3-8(7-16)5-15-6-10/h1-6,16H,7H2

InChI Key

WBBSVDIFCTWAMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CC(=C2)CO)F)Cl

Origin of Product

United States

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